molecular formula C19H16N4O3S B2708907 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034561-89-0

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2708907
CAS No.: 2034561-89-0
M. Wt: 380.42
InChI Key: SYGUQIGHHXZDOO-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a combination of furan, pyridine, pyrazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common synthetic routes may include:

    Formation of the furan-pyridine intermediate: This step involves the reaction of a furan derivative with a pyridine derivative under conditions such as reflux in an appropriate solvent.

    Coupling with pyrazole: The intermediate is then reacted with a pyrazole derivative, possibly using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

    Introduction of the benzenesulfonamide group: The final step involves the sulfonation reaction, where the intermediate is treated with a sulfonyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
  • N-((6-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
  • N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer specific chemical and biological properties not found in simpler analogs. This structural complexity can lead to unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-27(25,18-5-3-17(4-6-18)23-10-1-9-21-23)22-13-15-2-7-19(20-12-15)16-8-11-26-14-16/h1-12,14,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGUQIGHHXZDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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